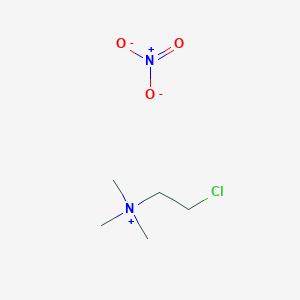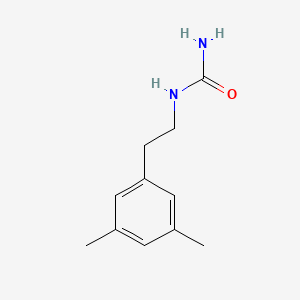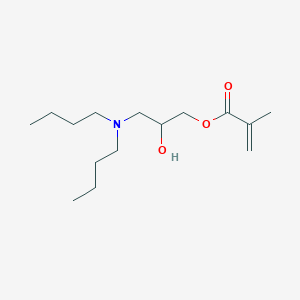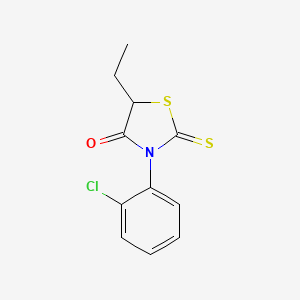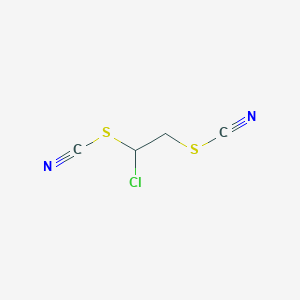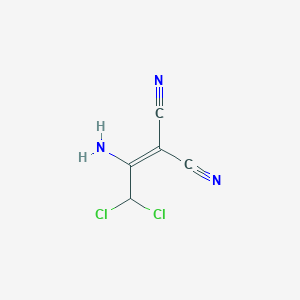
(1-Amino-2,2-dichloroethylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2,2-dichloroethylidene)propanedinitrile is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of propanedinitrile, featuring an amino group and two chlorine atoms attached to the ethylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,2-dichloroethylidene)propanedinitrile typically involves the reaction of malononitrile with an appropriate chlorinated amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-2,2-dichloroethylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or amides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted nitriles or amines.
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
(1-Amino-2,2-dichloroethylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Amino-2,2-dichloroethylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Amino-2-chloroethylidene)propanedinitrile: Similar structure but with one chlorine atom.
(1-Amino-2,2-dibromoethylidene)propanedinitrile: Bromine atoms instead of chlorine.
(1-Amino-2,2-difluoroethylidene)propanedinitrile: Fluorine atoms instead of chlorine.
Uniqueness
(1-Amino-2,2-dichloroethylidene)propanedinitrile is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. This compound’s distinct electronic and steric properties make it a valuable tool in various research applications, offering different reactivity profiles compared to its analogs.
Propriétés
Numéro CAS |
22070-98-0 |
|---|---|
Formule moléculaire |
C5H3Cl2N3 |
Poids moléculaire |
176.00 g/mol |
Nom IUPAC |
2-(1-amino-2,2-dichloroethylidene)propanedinitrile |
InChI |
InChI=1S/C5H3Cl2N3/c6-5(7)4(10)3(1-8)2-9/h5H,10H2 |
Clé InChI |
HPOATOCEGXFCRZ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C(C(Cl)Cl)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
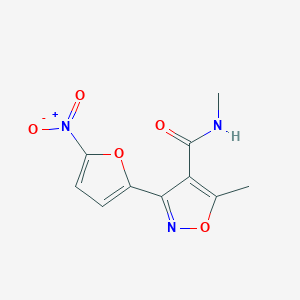
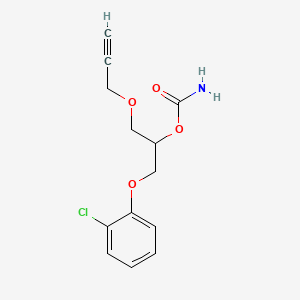
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
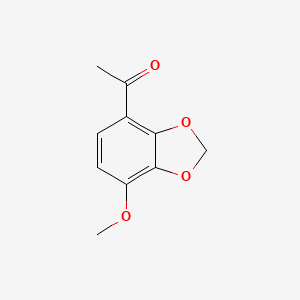
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
